molecular formula C16H15N3O2 B2360052 (E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 1164482-67-0

(E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No. B2360052
M. Wt: 281.315
InChI Key: ORVCQTSBQQLBLZ-GZTJUZNOSA-N
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Description

The compound is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and agricultural chemistry .


Molecular Structure Analysis

The compound has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a pyrazolone ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Pyrazolones can undergo various chemical reactions, including cycloaddition, substitution, and oxidation reactions . The furan ring can also participate in Diels-Alder reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the furan ring might make the compound more lipophilic, which could affect its solubility and reactivity .

Scientific Research Applications

Stereoselective Synthesis of Trifluoromethyl-substituted 2H-furan

  • Summary: This research focuses on the synthesis of highly functionalized trifluoromethyl 2H-furans. The copper-catalyzed method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones .
  • Methods: The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones .
  • Results: This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .

Electrocatalytic Synthesis of 2,5-furandicarboxylic Acid

  • Summary: This research introduces the electrocatalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural .
  • Methods: The process involves the use of non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .
  • Results: The review anticipates that this could promote scientists to develop effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications .

Conversion of Furfural to Tetrahydrofuran-derived Secondary Amines

  • Summary: This research presents a simple and highly efficient system for producing a library of secondary and tertiary tetrahydrofurfurylamines from carbohydrate-based furfural .
  • Methods: The process involves the use of commercially available Pd/Al2O3 as a catalyst .
  • Results: The method was able to produce these amines under mild conditions (25 °C/1 bar H2) with excellent yields (>90%) .

Synthesis of Highly Functionalized Trifluoromethyl 2H-Furans

  • Summary: This research focuses on the synthesis of highly functionalized trifluoromethyl 2H-furans. The copper-catalyzed method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones .
  • Methods: The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones .
  • Results: This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .

Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid

  • Summary: This research introduces the electrocatalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural .
  • Methods: The process involves the use of non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .
  • Results: The review anticipates that this could promote scientists to develop effective electrocatalysts for the economical and environment-friendly synthesis of FDCA in industrial applications .

Conversion of Furfural to Tetrahydrofuran-Derived Secondary Amines

  • Summary: This research presents a simple and highly efficient system for producing a library of secondary and tertiary tetrahydrofurfurylamines from carbohydrate-based furfural .
  • Methods: The process involves the use of commercially available Pd/Al2O3 as a catalyst .
  • Results: The method was able to produce these amines under mild conditions (25 °C/1 bar H2) with excellent yields (>90%) .

Safety And Hazards

The safety and hazards of a compound depend on its structure and reactivity. Pyrazolones can potentially cause allergic reactions .

Future Directions

Future research could focus on exploring the biological activities of this compound and developing more efficient synthesis methods .

properties

IUPAC Name

4-(furan-2-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-12-15(17-11-14-9-6-10-21-14)16(20)19(18(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVCQTSBQQLBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((furan-2-ylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

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